molecular formula C20H15N3O2S B3617695 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole

1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole

Cat. No. B3617695
M. Wt: 361.4 g/mol
InChI Key: KBWWGKMJDRZQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body. For example, it has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. In addition, this compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Furthermore, it has been shown to have anxiolytic and sedative effects in animal models of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is its diverse pharmacological activities, which make it a potential candidate for the treatment of a wide range of diseases. In addition, this compound is relatively easy to synthesize, and can be obtained in high yield. However, there are also some limitations to its use in lab experiments. For example, it has been found to be toxic at high concentrations, which can limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, researchers could explore the synthesis of analogs with increased selectivity for specific receptors, or with reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, researchers could investigate the potential applications of this compound in the treatment of neurological disorders, such as anxiety and sleep disorders.

Scientific Research Applications

1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole has been extensively studied for its potential applications as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic effects. In addition, this compound has been found to have a high affinity for certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-19(16-10-5-2-6-11-16)23-20(26-14-15-8-3-1-4-9-15)21-18(22-23)17-12-7-13-25-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWGKMJDRZQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Reactant of Route 2
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Reactant of Route 3
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Reactant of Route 4
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Reactant of Route 5
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Reactant of Route 6
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole

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